3-Hydroxydodecanoic acid

Descripción general

Descripción

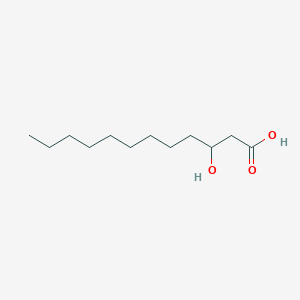

3-Hydroxylauric acid, also known as 3-hydroxydodecanoic acid, is an organic compound with the chemical formula C12H24O3. It is a medium-chain fatty acid with a hydroxyl functional group located at the third carbon atom. This compound is typically a colorless to pale yellow solid that is slightly soluble in water . It is found naturally in certain bacteria and marine sponges .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxylauric acid can be synthesized through the oxidation of lauric acid. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) . The reaction typically involves the following steps:

- Dissolving lauric acid in a suitable solvent such as ethanol.

- Adding the oxidizing agent to the solution.

- Maintaining the reaction mixture at a controlled temperature and pH to facilitate the oxidation process.

- Isolating and purifying the resulting 3-hydroxylauric acid through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of 3-hydroxylauric acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxylauric acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert 3-hydroxylauric acid into other oxidized derivatives.

Reduction: Reduction reactions can remove the hydroxyl group, converting it back to lauric acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Oxidized derivatives such as 3-oxododecanoic acid.

Reduction: Lauric acid.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

3-Hydroxydodecanoic acid has been identified as an effective antimicrobial agent. Research indicates that it exhibits antifungal activity, particularly against molds and yeasts. A study by Lactobacillus plantarum demonstrated that racemic mixtures of 3-hydroxy fatty acids, including 3-OH-DDA, showed minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against various fungal strains . This property is attributed to the compound's ability to disrupt microbial cell membranes, making it a promising candidate for natural preservatives in food and feed.

Food Preservation

The use of lactic acid bacteria (LAB) in food preservation has been well-documented, and the production of 3-OH-DDA by these bacteria enhances their preservative capabilities. The antifungal properties of 3-OH-DDA can help extend the shelf life of food products by inhibiting spoilage organisms. The incorporation of this compound into food preservation strategies could provide a natural alternative to synthetic preservatives, aligning with consumer demand for clean-label products.

Metabolic Studies

In metabolic research, this compound serves as a biomarker for certain metabolic disorders. Its presence in serum and plasma samples is often analyzed to assess fatty acid metabolism, particularly in individuals on high medium-chain triglyceride (MCT) diets. A study highlighted the quantitative measurement of 3-hydroxy fatty acids using gas chromatography-mass spectrometry (GC-MS), establishing reference intervals for normal physiological conditions . The analysis helps in understanding metabolic pathways and potential dysregulations associated with various health conditions.

Therapeutic Potential

Emerging studies suggest that 3-OH-DDA may have therapeutic implications beyond its antimicrobial properties. Its role in modulating immune responses has been noted; for instance, it can influence immune signaling pathways through receptor homomerization . This suggests potential applications in immunotherapy or as an adjunct treatment in inflammatory conditions.

Antifungal Activity Case Study

| Compound | MIC (μg/ml) | Target Organisms |

|---|---|---|

| This compound | 10-100 | Various molds and yeasts |

This table summarizes the antifungal efficacy of 3-OH-DDA based on research findings.

Metabolic Analysis Case Study

| Condition | Reference Interval (μmol/L) | Observed Levels (μmol/L) |

|---|---|---|

| Normal Physiological Conditions | 0.3 - 30 | Elevated during ketosis |

This data illustrates how levels of 3-OH-DDA can vary under different dietary conditions.

Mecanismo De Acción

The mechanism of action of 3-hydroxylauric acid involves its interaction with specific molecular targets such as GPR84 receptors. As a partial agonist of these receptors, it can modulate various cellular pathways related to inflammation and immune response . Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other interactions that influence its biological activity .

Comparación Con Compuestos Similares

Lauric Acid: A medium-chain fatty acid without the hydroxyl group.

3-Hydroxybutyric Acid: A short-chain hydroxy fatty acid with similar functional groups.

3-Hydroxydecanoic Acid: A medium-chain hydroxy fatty acid with a shorter carbon chain.

Uniqueness: 3-Hydroxylauric acid is unique due to its specific chain length and the position of the hydroxyl group. This combination of features influences its physical properties, reactivity, and biological activity, distinguishing it from other similar compounds .

Actividad Biológica

3-Hydroxydodecanoic acid (3-OH-12:0), also known as (R)-3-hydroxydodecanoic acid, is a medium-chain fatty acid that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial effects, metabolic pathways, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a medium-chain hydroxy fatty acid, characterized by a 12-carbon chain with a hydroxyl group at the third carbon position. Its molecular formula is , and it is known to exist in various organisms, including plants and bacteria .

1. Antimicrobial Properties

Research has highlighted the antifungal activity of this compound, particularly against molds and yeasts. A study reported that racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against various fungal strains .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/ml) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 50 |

| Penicillium roqueforti | 5-50 |

The antifungal mechanism appears to be linked to the disruption of cell membrane integrity in fungal cells, although the exact pathway remains to be fully elucidated.

2. Role in Metabolism

This compound plays a significant role in fatty acid metabolism . It is involved in the biosynthesis pathways of fatty acids across various organisms, including humans. This compound has been detected in human tissues and is implicated in metabolic disorders related to fatty acid oxidation .

Case Study: Metabolic Disorders

A case study involving patients with medium-chain acyl-CoA dehydrogenase deficiency demonstrated that elevated levels of medium-chain fatty acids, including this compound, were associated with recurrent hypoglycemic episodes and impaired ketogenesis .

3. Microbial Production

This compound is also produced by certain bacteria, notably Lactobacillus plantarum, which synthesizes this compound as part of its metabolic processes. The production levels of this fatty acid correlate with bacterial growth phases, suggesting its potential role in microbial interactions and food preservation .

Table 2: Production Levels of this compound by Lactobacillus plantarum

| Growth Phase | Concentration (μg/ml) |

|---|---|

| Logarithmic Phase | 1.7 |

| Stationary Phase | <0.5 |

4. Therapeutic Potential

The biological activities of this compound suggest potential therapeutic applications. Its antifungal properties could be harnessed in food preservation or as a natural preservative in pharmaceuticals. Additionally, understanding its role in metabolic pathways may lead to novel treatments for metabolic disorders.

Propiedades

IUPAC Name |

3-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCMKTPAZLSKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862773 | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-13-2 | |

| Record name | (±)-3-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1883-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.